molecular formula C2H4N2 B3052712 Ethyne-1,2-diamine CAS No. 4403-54-7

Ethyne-1,2-diamine

Cat. No.: B3052712
CAS No.: 4403-54-7
M. Wt: 56.07 g/mol
InChI Key: PGAFCJWTBHYLDN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyne-1,2-diamine is produced industrially by treating 1,2-dichloroethane with ammonia under pressure at 180°C in an aqueous medium . In this reaction, hydrogen chloride is generated, which forms a salt with the amine. The amine is liberated by the addition of sodium hydroxide and can then be recovered by rectification . Another industrial route involves the reaction of ethanolamine and ammonia .

Industrial Production Methods

The industrial production of this compound involves the use of high-pressure hydrogenation reactors and ion exchange resins. For instance, iminodiacetonitrile is dissolved in an organic solvent, and an ion exchange resin is added along with a stabilizing agent. The mixture undergoes hydrogenation in the presence of a hydrogenation catalyst at temperatures between 50-150°C and pressures of 5-25 MPa .

Chemical Reactions Analysis

Types of Reactions

Ethyne-1,2-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include hydrogen, sodium hydroxide, and various electrophiles. The conditions for these reactions vary but often involve elevated temperatures and pressures .

Major Products

The major products formed from reactions involving this compound include derivatives with carboxylic acids, nitriles, alcohols, alkylating agents, carbon disulfide, and aldehydes and ketones .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Diaminopropane
  • 1,3-Diaminopropane
  • Ethylamine
  • Ethylenedinitramine

Uniqueness

Ethyne-1,2-diamine is unique due to its versatility as a building block in chemical synthesis and its ability to form stable complexes with metal ions. Its wide range of applications in various fields, including chemistry, biology, medicine, and industry, sets it apart from other similar compounds .

Properties

IUPAC Name

ethyne-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N2/c3-1-2-4/h3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGAFCJWTBHYLDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#CN)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00477096
Record name ethyne-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00477096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

56.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4403-54-7
Record name ethyne-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00477096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyne-1,2-diamine
Reactant of Route 2
Ethyne-1,2-diamine
Reactant of Route 3
Ethyne-1,2-diamine
Reactant of Route 4
Ethyne-1,2-diamine
Reactant of Route 5
Ethyne-1,2-diamine
Reactant of Route 6
Ethyne-1,2-diamine

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